N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine
Description
N-[(1-Ethylpiperidin-2-yl)methyl]propan-1-amine is a tertiary amine compound characterized by a propan-1-amine backbone linked to a substituted piperidine moiety. The piperidine ring is functionalized with an ethyl group at the 1-position and a methyl group at the 2-position, which connects to the propan-1-amine chain. This structural configuration imparts unique physicochemical properties, such as moderate lipophilicity and conformational flexibility, which may influence its pharmacokinetic and pharmacodynamic behavior.
Properties
IUPAC Name |
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-3-8-12-10-11-7-5-6-9-13(11)4-2/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIYIMIGMJBGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1CCCCN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine typically involves the reaction of 1-ethylpiperidine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include purification steps such as distillation or crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(1-ethylpiperidin-2-yl)methyl]propan-1-one, while reduction may produce this compound .
Scientific Research Applications
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving neurotransmitter systems and receptor binding.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways .
Comparison with Similar Compounds
Analysis :
- Synthesis yields for piperidine analogs range from 55–62%, suggesting feasible scalability for derivatives with moderate steric demand .
Aromatic/Heterocyclic Substituted Propan-1-amines
Compounds with aromatic or heterocyclic moieties exhibit distinct pharmacological profiles:
Analysis :
- Bulky aromatic groups (e.g., biphenylmethyl in PF-04455242) enhance receptor selectivity but may reduce blood-brain barrier penetration compared to the target compound’s piperidine group .
- Fluorine and tetrazine substituents () improve imaging agent clearance, suggesting that polar groups on the propan-1-amine backbone optimize pharmacokinetics .
Alkyl-Substituted Propan-1-amines
Alkyl chains influence solubility and metabolic stability:
Analysis :
- Chloroethyl groups () introduce electrophilic reactivity, contrasting with the target compound’s non-reactive ethylpiperidine substituent.
- Methylbenzyl substitution () increases hydrophobicity, which may limit aqueous solubility compared to piperidine derivatives.
Pharmacological Agents with Propan-1-amine Backbones
Biological Activity
N-[(1-ethylpiperidin-2-yl)methyl]propan-1-amine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C11H24N2
- Molecular Weight : 200.33 g/mol
- CAS Number : 901586-05-8
The compound features a piperidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems and receptors.
This compound primarily interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist . Its mechanism involves modulation of neurotransmitter release and receptor activity, influencing various physiological pathways:
- Agonistic Activity : It may enhance the activity of certain receptors, leading to increased neurotransmitter release.
- Antagonistic Activity : Conversely, it can inhibit receptor activity, reducing neurotransmitter effects.
This dual action makes it a candidate for therapeutic applications in neurological disorders and other conditions influenced by neurotransmitter systems.
Neurotransmitter Interactions
Research indicates that this compound interacts with several key neurotransmitter systems:
| Neurotransmitter System | Effect | Reference |
|---|---|---|
| Dopaminergic | Modulates dopamine release | |
| Serotonergic | Influences serotonin levels | |
| Adrenergic | Affects norepinephrine activity |
These interactions suggest potential therapeutic roles in treating conditions like depression, anxiety, and addiction.
Case Studies
- Opioid Use Disorder (OUD) : In preclinical studies, this compound has shown promise in reducing opioid self-administration behaviors in animal models. This suggests potential use in combination therapies for OUD management .
- Neurological Disorders : The compound has been investigated for its effects on pain management and its ability to modulate pain pathways without the severe side effects associated with traditional opioids.
- Receptor Binding Studies : Binding affinity studies demonstrate that this compound exhibits selective binding to specific receptor subtypes, which could minimize side effects typically seen with broader-spectrum agents .
Applications in Medicine and Industry
The unique properties of this compound make it valuable in various domains:
Therapeutic Applications
- Neurological Disorders : Potential treatment for conditions such as depression and anxiety through modulation of neurotransmitter systems.
Industrial Applications
- Pharmaceutical Synthesis : Used as a building block for developing new pharmaceutical agents due to its unique structural properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
